2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine moiety
Preparation Methods
The synthesis of 2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then coupled with a benzoxazole precursor. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzoxazole ring can also participate in binding interactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar compounds to 2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole include:
2-piperidin-4-yl-1,3-benzoxazole: This compound shares the benzoxazole and piperidine structures but lacks the propoxybenzoyl group.
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: This compound has a similar piperidine moiety but features a benzo[d]imidazole ring instead of benzoxazole. The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-propoxyphenyl)methanone |
InChI |
InChI=1S/C22H24N2O3/c1-2-14-26-18-7-5-6-17(15-18)22(25)24-12-10-16(11-13-24)21-23-19-8-3-4-9-20(19)27-21/h3-9,15-16H,2,10-14H2,1H3 |
InChI Key |
YZQOWKFPLPKMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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